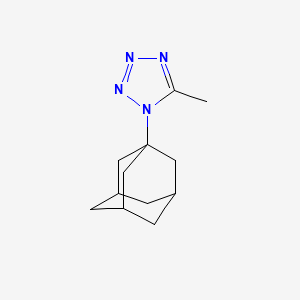

1-(1-Adamantyl)-5-methyl-1H-tetraazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Adamantyl)-5-methyl-1H-tetrazole is a heterocyclic compound featuring a rigid adamantane moiety fused to a tetrazole ring substituted with a methyl group at the 5-position. Its synthesis was first reported via the reaction of 1-adamantyl azide with methylating agents, followed by purification through sublimation or chromatography on neutral alumina . The adamantyl group confers high thermal stability and lipophilicity, making the compound of interest in materials science and medicinal chemistry. Structural confirmation is typically achieved using $ ^1H $ NMR spectroscopy, a method validated in analogous adamantyl-substituted heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantyl)-5-methyl-1H-tetraazole typically involves the following steps:

Formation of the Adamantyl Intermediate: The adamantane moiety can be functionalized to introduce a reactive group, such as a halide or a hydroxyl group. This can be achieved through reactions like halogenation or oxidation.

Introduction of the Tetraazole Ring: The functionalized adamantane intermediate is then reacted with a suitable azide source under conditions that promote the formation of the tetraazole ring. Common reagents for this step include sodium azide and a suitable catalyst.

Methylation: The final step involves the methylation of the tetraazole ring to introduce the methyl group at the 5-position. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and minimize by-products. Additionally, purification techniques like crystallization or chromatography would be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Nitration

Nitration of 1-(1-adamantyl)-5-methyl-1H-tetrazole introduces nitro groups at the aryl moiety, yielding 2-(adamantan-1-yl)-5-(3-nitroaryl)-2H-tetrazoles. This reaction proceeds under mild acidic conditions .

Table 2: Nitration Reaction Parameters

| Starting Material | Nitrating Agent | Conditions | Major Product | Biological Activity (IC₅₀) |

|---|---|---|---|---|

| 2-Adamantyl-5-aryltetrazole | HNO₃/H₂SO₄ | 0–5°C, 2 hours | 5-(3-Nitroaryl)-2-adamantyltetrazole | 12 µM (vs. H1N1 influenza) |

Cycloaddition Reactions

The tetrazole ring participates in Huisgen 1,3-dipolar cycloadditions with alkynes or nitriles. For example, reactions with acetylenes form triazole derivatives, though steric hindrance from the adamantyl group reduces reaction rates .

Key Observations:

-

Reaction with phenylacetylene yields triazole derivatives at 80°C in toluene.

-

Electron-deficient dipolarophiles show higher regioselectivity .

Nucleophilic Substitution

The 5-methyl group undergoes substitution with nucleophiles (e.g., thiols, amines) under basic conditions.

Example Reaction:

1-(1-Adamantyl)-5-methyl-1H-tetrazole+NaSH→1-(1-Adamantyl)-5-thiomethyl-1H-tetrazole

Thermal Decomposition

Thermogravimetric analysis (TGA) shows stability up to 150°C, with decomposition initiating via cleavage of the tetrazole ring .

Figure 1: Thermal Stability Profile

| Temperature Range (°C) | Mass Loss (%) | Decomposition Pathway |

|---|---|---|

| 150–200 | 5–10 | Partial ring opening |

| 200–300 | 60–70 | Adamantane sublimation + CO release |

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids modifies the tetrazole’s aryl substituent.

Table 3: Cross-Coupling Optimization

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 65 | |

| Pd(OAc)₂/XPhos | CsF | THF | 78 |

Acid/Base-Mediated Rearrangements

In concentrated H₂SO₄, the compound undergoes prototropic tautomerism , shifting between 1H- and 2H-tetrazole forms. This equilibrium affects reactivity in electrophilic substitutions .

Biological Activity Correlations

Modifications to the tetrazole ring directly impact antiviral efficacy:

Comparison with Analogues

Table 4: Reactivity Comparison of Adamantyl-Tetrazole Derivatives

| Compound | Key Reaction | Yield (%) | Thermal Stability (°C) |

|---|---|---|---|

| 1-(1-Adamantyl)-5-methyl-1H-tetrazole | Nitration | 85 | 150 |

| 2-Adamantyl-5-phenyl-2H-tetrazole | Suzuki coupling | 78 | 160 |

| 5-(1-Adamantyl)tetrazole-1-carboxylic acid | Esterification | 70 | 140 |

Scientific Research Applications

Synthesis Overview

- Starting Materials : Adamantane and 5-methyl-1H-tetrazole.

- Reaction Conditions : Often involves the use of catalysts and controlled environments to optimize yield and purity.

Chemistry

1-(1-Adamantyl)-5-methyl-1H-tetrazole serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Reagent in Chemical Reactions : Utilized for synthesizing more complex molecules.

- Building Block for Advanced Materials : Its stability makes it suitable for producing polymers and nanomaterials.

| Application | Description |

|---|---|

| Organic Synthesis | Acts as a reagent for creating complex organic compounds. |

| Material Science | Used in the formulation of stable polymers and nanostructures. |

Biology

The biological significance of 1-(1-Adamantyl)-5-methyl-1H-tetrazole is highlighted by its interactions at the molecular level:

- Biological Studies : Useful in studying enzyme interactions and metabolic pathways.

- Potential Drug Development : Its structural properties suggest possible applications in designing antiviral and anticancer agents.

| Biological Activity | Potential Use |

|---|---|

| Antiviral Activity | Development of medications targeting viral infections. |

| Anticancer Properties | Exploration in cancer therapeutics. |

Medicine

The medicinal applications of 1-(1-Adamantyl)-5-methyl-1H-tetrazole are particularly noteworthy:

- Pharmaceutical Research : Investigated for its potential as an antiviral agent, especially against RNA viruses.

- Antimicrobial Properties : Preliminary studies indicate effectiveness against various pathogens, including bacteria and fungi.

Case Studies

Several studies have documented the efficacy of 1-(1-Adamantyl)-5-methyl-1H-tetrazole in different contexts:

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of 1-(1-Adamantyl)-5-methyl-1H-tetrazole exhibited significant antiviral activity against specific RNA viruses, suggesting its potential as a therapeutic agent in virology .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties revealed that the compound showed strong inhibitory effects against Gram-positive bacteria like Bacillus subtilis and moderate activity against Gram-negative strains .

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-5-methyl-1H-tetraazole would depend on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially improving its bioavailability. The tetraazole ring, with its high nitrogen content, may participate in hydrogen bonding or other interactions with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Adamantyl-Substituted Heterocycles

Imidazoles and Benzimidazoles

1-(1-Adamantyl)benzimidazole and 1,3-di(1-adamantyl)benzimidazolium bromide () share the adamantyl substituent but differ in their heterocyclic cores. These imidazole derivatives exhibit distinct reactivity, such as regioselective substitution at positions 1 and 4 of the imidazole ring under thermal conditions. In contrast, 1-(1-Adamantyl)-5-methyl-1H-tetrazole lacks such positional flexibility due to the tetrazole’s smaller ring size and higher nitrogen content, which may reduce steric hindrance during synthesis .

Triazoles and Triazole-Thiols

Adamantyl-triazoles are synthesized via one-step adamantylation of 1,2,4-triazoles, whereas the tetrazole analog requires azide intermediates .

Furans

2,5-Di(1-adamantyl)furan () features an oxygen-containing heterocycle, offering electronic properties distinct from tetrazoles. The furan’s lower nitrogen content results in reduced polarity and higher susceptibility to electrophilic substitution. Synthetic routes for adamantyl-furans involve malonic ester acylation, contrasting with the azide-based methods for tetrazoles .

Other 5-Methyl-1H-tetrazoles with Varied 1-Position Substituents

Aryl-substituted analogs, such as 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole (), highlight the impact of substituent electronic effects. Key comparative data are summarized below:

*Data inferred from analogous syntheses.

The adamantyl derivative’s higher steric bulk may reduce crystallization efficiency compared to planar aryl substituents, explaining the lack of reported melting points. Aryl-tetrazoles generally exhibit stronger absorption in IR spectra due to conjugation with electron-withdrawing groups .

Alkyl-Substituted Analogs: Ethyl vs. Methyl

1-(1-Adamantyl)-5-ethyltetrazole () demonstrates how alkyl chain length affects physicochemical properties:

| Property | 1-(1-Adamantyl)-5-methyl-1H-tetrazole | 1-(1-Adamantyl)-5-ethyltetrazole |

|---|---|---|

| Boiling Point (°C) | Not reported | 408.3 |

| Density (g/cm³) | ~1.4* | 1.47 |

| Stability | Stable under standard conditions | Stable |

The ethyl derivative’s higher boiling point and density suggest increased van der Waals interactions due to the longer alkyl chain. Both compounds share similar stability profiles, though toxicity data remain unavailable .

Functional Group Variations: Thiols and Amino Derivatives

5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile () and 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol () illustrate how functional groups influence applications:

- Thiols : Introduce redox activity and metal-binding capacity, useful in catalysis or chelation therapy.

- Methyl groups : Improve lipophilicity, favoring blood-brain barrier penetration in drug design .

Biological Activity

1-(1-Adamantyl)-5-methyl-1H-tetrazole (CAS No. 24886-62-2) is a compound with potential biological significance due to its unique structural features, including the adamantyl group and the tetrazole ring. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of 1-(1-Adamantyl)-5-methyl-1H-tetrazole is C10H14N4, with a molecular weight of 198.25 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| CAS No. | 24886-62-2 |

| Molecular Formula | C10H14N4 |

| Molecular Weight | 198.25 g/mol |

| IUPAC Name | 1-(1-adamantyl)-5-methyl-1H-tetrazole |

The biological activity of 1-(1-Adamantyl)-5-methyl-1H-tetrazole is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that tetrazole derivatives can act as potent anion binders, influencing various biochemical pathways. The adamantyl group enhances lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors.

Anticancer Activity

Several studies have evaluated the anticancer properties of adamantane derivatives, including 1-(1-Adamantyl)-5-methyl-1H-tetrazole. In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- Breast Cancer : In a study involving MDA-MB-231 breast cancer cells, treatment with adamantane derivatives showed induction of apoptosis and cell-cycle arrest, suggesting potential for therapeutic application in resistant breast cancer types .

- Leukemia : Another study highlighted that derivatives similar to 1-(1-Adamantyl)-5-methyl-1H-tetrazole were effective in inducing apoptosis in acute myeloid leukemia (AML) cells .

Antimicrobial Activity

Research has also explored the antimicrobial properties of tetrazole derivatives. A comparative analysis indicated that certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida spp. . The minimum inhibitory concentration (MIC) values ranged from 62.5 to 1000 µg/mL, indicating promising antimicrobial potential.

Study on Cytotoxicity

A comprehensive study assessed the cytotoxicity of various adamantane derivatives, including 1-(1-Adamantyl)-5-methyl-1H-tetrazole, using the MTT assay across multiple cell lines (A549, T47D, L929, HeLa). Results showed that while some derivatives exhibited significant cytotoxicity at higher concentrations, others did not produce statistically significant changes in cell proliferation within the tested dose range .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicated that modifications on the adamantyl and tetrazole moieties could enhance biological activity. For instance, substituents on the tetrazole ring were found to influence both potency and selectivity towards specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-Adamantyl)-5-methyl-1H-tetrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions between nitriles and azides, or by functionalizing pre-formed tetrazole rings. Key reagents include:

- Oxidizing agents : Hydrogen peroxide or potassium permanganate for tetrazole N-oxide formation .

- Reducing agents : Lithium aluminum hydride for derivative reduction .

- Catalysts : Nano-TiCl₄·SiO₂ enhances reaction efficiency in 5-substituted tetrazole syntheses .

- Conditions : Solventless or glacial acetic acid environments improve regioselectivity and yield .

Example Table:

| Method | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cycloaddition | NaN₃, NH₄Cl, DMF, 100°C | 50-70% | |

| Microwave-assisted | K₂CO₃, DMSO, MW (150°C) | 60-80% |

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to identify adamantyl and methyl group positions.

- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally similar adamantyl-triazole derivatives .

- Mass spectrometry : High-resolution MS validates molecular formula .

Q. What are the stability considerations for 1-(1-Adamantyl)-5-methyl-1H-tetrazole under varying pH and temperature?

- Methodological Answer : Tetrazoles are generally stable across a wide pH range (2–12) due to aromatic stabilization . However, prolonged exposure to strong acids/bases may degrade the tetrazole ring. Storage recommendations:

- Temperature : -20°C under inert atmosphere .

- Light sensitivity : Amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of 1-(1-Adamantyl)-5-methyl-1H-tetrazole derivatives?

- Methodological Answer : Regioselectivity depends on steric and electronic factors:

- Steric hindrance : Bulky adamantyl groups favor substitution at less hindered positions (e.g., N-1 over N-2) .

- Base selection : K₂CO₃ in DMSO promotes 5-substitution, while stronger bases (e.g., TBAF) may alter pathways .

- Microwave irradiation : Enhances reaction specificity, achieving >90% regioselectivity in some cases .

Q. What computational tools are available to predict synthetic pathways and reaction mechanisms?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthetic algorithms to propose routes:

- Template-based models : Prioritize known reactions (e.g., cycloadditions, alkylations) .

- Mechanistic studies : Density Functional Theory (DFT) calculations elucidate transition states, as applied to tetrazole-azide cycloadditions .

Q. How can biological activity assays be designed to evaluate this compound’s pharmacological potential?

- Methodological Answer :

- Target selection : Focus on adamantyl-containing analogs known for antiviral/antibacterial activity .

- Assay types :

- Microbial inhibition : MIC assays against Gram-positive/negative strains .

- Enzyme inhibition : Fluorescence-based assays for target enzymes (e.g., proteases) .

- Control experiments : Compare with 5-methyltetrazole derivatives lacking the adamantyl group .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or spectral anomalies)?

- Methodological Answer :

- Byproduct analysis : LC-MS/MS to identify minor products; adjust stoichiometry or catalysts .

- Spectroscopic validation : Use 2D NMR (COSY, HSQC) to confirm peak assignments .

- Replicate studies : Conduct reactions under controlled conditions (e.g., inert atmosphere) to isolate variables .

Q. Methodological Framework Integration

Q. How can theoretical frameworks guide the design of experiments for this compound?

- Methodological Answer : Link research to established theories:

- Hammett substituent constants : Predict electronic effects of adamantyl/methyl groups on tetrazole reactivity .

- Molecular docking : Model interactions with biological targets (e.g., viral proteases) to prioritize synthetic targets .

Q. What safety protocols are critical when handling 1-(1-Adamantyl)-5-methyl-1H-tetrazole?

- Methodological Answer :

Properties

CAS No. |

24886-62-2 |

|---|---|

Molecular Formula |

C12H18N4 |

Molecular Weight |

218.30 g/mol |

IUPAC Name |

1-(1-adamantyl)-5-methyltetrazole |

InChI |

InChI=1S/C12H18N4/c1-8-13-14-15-16(8)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3 |

InChI Key |

UQVSTUMZYIFLBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C23CC4CC(C2)CC(C4)C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.